molecular formula C11H12O2S3 B1602474 Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]- CAS No. 497931-76-7

Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-

Cat. No. B1602474
M. Wt: 272.4 g/mol
InChI Key: IJPDPFXRBLNDPQ-UHFFFAOYSA-N
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Description

Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]- is a chemical compound with the molecular formula C11H12O2S3 . It is used as a mediator for reversible addition-fragmentation chain transfer (RAFT) polymerization .


Molecular Structure Analysis

The molecular structure of this compound involves a propanoic acid backbone with phenylmethyl, thio, and thioxomethyl groups attached . The exact 3D structure would require more detailed computational chemistry analysis.


Chemical Reactions Analysis

This compound is known to be involved in RAFT polymerization, a type of controlled/living radical polymerization . The specifics of its reactivity and the reactions it undergoes would depend on the conditions and the other reactants present.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure and the nature of its constituent atoms and groups. Unfortunately, specific details about its properties are not available in the search results .

Scientific Research Applications

Alternative Building Blocks in Polymer Synthesis

Phloretic acid, a phenolic compound related to propanoic acid derivatives, has been explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation, presenting a sustainable alternative to phenol. This novel approach could lead towards diverse applications in materials science, highlighting the potential of propanoic acid derivatives in developing new polymer materials with specific properties (Acerina Trejo-Machin et al., 2017).

Anti-inflammatory Applications

Some derivatives of propanoic acid have shown significant anti-inflammatory activity, suggesting their potential use in medical and pharmaceutical research. This indicates the broader therapeutic potential of propanoic acid derivatives in developing new anti-inflammatory agents (S. Mokale et al., 2010).

Organic Synthesis and Chemical Transformations

Research on the ortho-functionalization of substituted toluenes through ortho olefination of N,N-dimethylbenzylamines, leading to the formation of propanoic acid derivatives, demonstrates the utility of such compounds in organic synthesis. This showcases the role of propanoic acid derivatives in facilitating novel chemical transformations, potentially enabling the synthesis of complex organic molecules with high regioselectivity (Gui-Xin Cai et al., 2007).

Extraction and Recovery Processes

The recovery of propionic acid from aqueous solutions using reactive extraction techniques highlights the importance of propanoic acid and its derivatives in industrial applications, particularly in chemical and pharmaceutical industries. This research indicates the potential for optimizing recovery processes for propanoic acid and its derivatives from complex mixtures, enhancing efficiency and sustainability in industrial operations (A. Keshav et al., 2009).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the available resources. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for the use of this compound could involve further exploration of its role in RAFT polymerization and other potential applications in polymer chemistry .

properties

IUPAC Name

3-benzylsulfanylcarbothioylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2S3/c12-10(13)6-7-15-11(14)16-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJPDPFXRBLNDPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC(=S)SCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00581602
Record name 3-{[(Benzylsulfanyl)carbonothioyl]sulfanyl}propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00581602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propanoic acid, 3-[[[(phenylmethyl)thio]thioxomethyl]thio]-

CAS RN

497931-76-7
Record name 3-{[(Benzylsulfanyl)carbonothioyl]sulfanyl}propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00581602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[[(Benzylthio)carbonothioyl]thio]propionic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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